4-(4-Isocyanatopyridin-2-yl)morpholine

Description

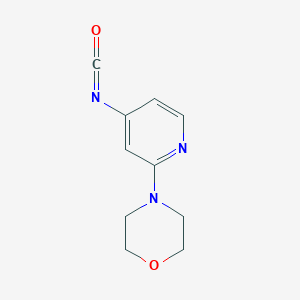

Structure

3D Structure

Properties

IUPAC Name |

4-(4-isocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVCWTODNVVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594522 | |

| Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-43-7 | |

| Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)pyridin-4-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Predicted Spectroscopic Profile of 4-(4-isocyanatopyridin-2-yl)morpholine

Abstract: This document provides a detailed technical guide to the predicted spectroscopic characteristics of 4-(4-isocyanatopyridin-2-yl)morpholine, a bifunctional molecule of interest in chemical synthesis and drug development. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral signature. By referencing data from analogous structures, this paper offers a robust, predictive framework for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound. Standardized protocols for data acquisition are also provided to ensure methodological consistency.

Introduction and Molecular Structure

This compound (CAS: 876316-43-7; Molecular Formula: C₁₀H₁₁N₃O₂) is a heterocyclic compound featuring a pyridine core substituted with a reactive isocyanate group and a morpholine moiety. This unique combination of a nucleophilic morpholine nitrogen and an electrophilic isocyanate group makes it a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity.

This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule. This predictive approach is necessitated by the current lack of publicly archived experimental spectra. The predictions are grounded in foundational spectroscopic theory and supported by empirical data from structurally related compounds.

Molecular Structure Diagram

The structure and atom numbering scheme used for NMR assignments are presented below.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Standardized Experimental Protocols

To facilitate the acquisition of actual experimental data, the following standard operating procedures are recommended.

Workflow for Spectroscopic Analysis

Figure 3: Standard workflow for comprehensive spectroscopic analysis.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).

-

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

B. FT-IR Spectroscopy Protocol (ATR)

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the electron ionization energy to a standard value (typically 70 eV).

-

Introduction: Introduce the sample into the ion source, either via a direct insertion probe (for solids) or a GC inlet.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

References

-

Yao, L., et al. (2018). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. ResearchGate. [Link]

-

Kleinpetera, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Spectroscopy. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. PubMed. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Silva, A. M. S., et al. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-isocyanatopyridin-2-yl)morpholine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the hypothesized mechanism of action of the novel compound 4-(4-isocyanatopyridin-2-yl)morpholine. Based on a first-principles analysis of its constituent chemical moieties—a highly reactive isocyanate group and a biologically privileged morpholine-pyridine scaffold—we propose that this molecule acts as a targeted covalent inhibitor. The isocyanate group is predicted to form a stable covalent bond with nucleophilic residues in the active site of its biological target, while the morpholine-pyridine core is anticipated to confer target specificity, potentially towards protein kinases. This document provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and validation, kinetic analysis, and cellular assays.

Introduction: Deconstructing this compound

The compound this compound is a small molecule with significant potential in drug discovery. Its structure combines two key features that suggest a specific and potent mechanism of action:

-

The Isocyanate "Warhead": The isocyanate group (-N=C=O) is a highly electrophilic moiety.[1] It readily reacts with a variety of nucleophiles, including the side chains of amino acids such as lysine, cysteine, and serine, to form stable covalent bonds.[2][3] In the context of drug design, this high reactivity points towards a mechanism of covalent inhibition, where the compound permanently modifies its biological target.[2]

-

The Morpholine-Pyridine "Guidance System": The morpholine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[4][5] It is often incorporated to enhance physicochemical properties and can play a crucial role in binding to biological targets.[4] The morpholine-pyridine scaffold is a common feature in molecules targeting a variety of enzymes, particularly protein kinases.[6]

Based on this structural analysis, we hypothesize that this compound functions as a targeted covalent inhibitor . This guide will explore the theoretical underpinnings of this hypothesis and provide a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Two-Step Model

We propose a two-step mechanism of action for this compound:

-

Reversible Binding: The morpholine-pyridine scaffold first directs the molecule to the active site of its target protein, forming a reversible, non-covalent interaction. The specificity of this interaction is determined by the shape and electrostatic properties of the binding pocket.

-

Irreversible Covalent Modification: Once positioned correctly within the active site, the highly reactive isocyanate group forms a covalent bond with a nearby nucleophilic amino acid residue. This irreversible modification leads to the permanent inactivation of the target protein.

The following diagram illustrates this proposed mechanism:

Figure 1: Hypothesized two-step mechanism of action.

Experimental Validation: A Step-by-Step Guide

The following sections outline a series of experiments designed to rigorously test our hypothesized mechanism of action.

Target Identification and Validation

The first crucial step is to identify the cellular target(s) of this compound. Given the covalent nature of the interaction, affinity-based proteomics is a powerful approach.

Experimental Workflow: Affinity-Based Target Identification

A detailed workflow for this experiment is presented below:

Figure 2: Workflow for affinity-based target identification.

Protocol: Synthesis of an Alkyne-Tagged Analog and Affinity Pulldown

-

Synthesis: Synthesize an analog of this compound where a terminal alkyne group is incorporated, for example, by modifying the morpholine ring. This modification should be designed to minimize disruption of the compound's binding properties.

-

Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Incubation: Incubate the alkyne-tagged compound with the cell lysate to allow for covalent modification of target proteins.

-

Click Chemistry: Add biotin-azide to the lysate to "click" onto the alkyne tag of the compound, thereby biotinylating the target proteins.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-compound complexes.

-

Elution and Digestion: Elute the bound proteins from the beads and perform an in-solution tryptic digest.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins to a control experiment performed without the alkyne-tagged compound to identify specifically enriched proteins.

Validation of Covalent Modification

Once a putative target is identified, it is essential to confirm that the compound forms a covalent bond with it.

Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate the purified target protein with this compound.

-

Mass Spectrometry: Analyze the intact protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

-

Analysis: Look for a mass shift in the protein corresponding to the molecular weight of the compound. This provides direct evidence of covalent adduction.

Experimental Protocol: Peptide Mapping by LC-MS/MS

-

Incubation and Digestion: Incubate the purified target protein with the compound, followed by tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Search for peptides that show a mass modification corresponding to the adduction of the compound. Tandem mass spectrometry (MS/MS) of the modified peptide can pinpoint the exact amino acid residue that has been modified.

Kinetic Analysis of Inhibition

To further characterize the interaction, it is important to determine the kinetics of target inactivation.

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: Use a suitable assay to measure the activity of the target enzyme (e.g., a kinase activity assay using a fluorescent substrate).

-

Time-Dependent Inhibition: Pre-incubate the enzyme with varying concentrations of this compound for different periods.

-

Activity Measurement: Initiate the enzymatic reaction and measure the initial reaction rates.

-

Data Analysis: Plot the observed rate of inactivation (kobs) against the inhibitor concentration. For a two-step covalent inhibitor, this plot should be hyperbolic, allowing for the determination of the inactivation rate constant (kinact) and the initial binding affinity (Ki).

The following table summarizes the expected kinetic parameters:

| Parameter | Description | How to Determine |

| Ki | Dissociation constant of the initial reversible complex | From the hyperbolic fit of kobs vs. [Inhibitor] |

| kinact | Maximum rate of irreversible inactivation | From the hyperbolic fit of kobs vs. [Inhibitor] |

| kinact/Ki | Second-order rate constant for covalent modification | Calculated from kinact and Ki |

Cellular Assays to Confirm Mechanism

Finally, cellular assays are necessary to confirm that the identified mechanism of action is relevant in a biological context.

Experimental Protocol: Target Engagement Assay

-

Cell Treatment: Treat cells with varying concentrations of this compound.

-

Competitive Probe Incubation: Lyse the cells and incubate the lysate with a fluorescently labeled probe that is known to bind to the active site of the target protein.

-

Analysis: Measure the fluorescence of the probe bound to the target protein (e.g., by in-gel fluorescence or flow cytometry). A decrease in fluorescence in compound-treated cells indicates that the compound is engaging the target in the cellular environment.

Experimental Protocol: Downstream Signaling Pathway Analysis

-

Cell Treatment: Treat cells with the compound.

-

Western Blotting: Perform western blotting to analyze the phosphorylation status or expression levels of known downstream substrates of the target protein.

-

Analysis: A change in the downstream signaling pathway that is consistent with the inhibition of the target protein provides further evidence for the proposed mechanism of action.

Conclusion

The chemical structure of this compound strongly suggests a mechanism of action as a targeted covalent inhibitor. The isocyanate group provides the reactive "warhead" for irreversible modification, while the morpholine-pyridine scaffold likely confers target specificity. The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating this hypothesis. Successful execution of these experiments will not only elucidate the precise mechanism of action of this promising compound but also pave the way for its further development as a potential therapeutic agent.

References

- Isocyanate-based multicomponent reactions. RSC Advances.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Isocyan

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- An updated review on morpholine derivatives with their pharmacological actions.

- An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Morpholines. Synthesis and Biological Activity.

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC - NIH.

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Targets: A Technical Guide to Identifying Protein Interactions of 4-(4-isocyanatopyridin-2-yl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have emerged as a powerful modality in drug discovery, capable of achieving high potency and prolonged duration of action. The 4-(4-isocyanatopyridin-2-yl)morpholine scaffold represents a promising starting point for the development of such inhibitors, combining a privileged morpholino-pyridine core, known for its interaction with key protein classes, and a reactive isocyanate warhead. This technical guide provides an in-depth exploration of the potential protein targets of this compound class, with a primary focus on protein kinases. We will delve into the chemical principles of covalent modification by isocyanates and present a comprehensive, step-by-step framework of experimental strategies for the definitive identification and validation of their cellular targets. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the understanding and application of this important class of covalent modifiers.

Introduction: The Rationale for Targeting with this compound Derivatives

The design of targeted covalent inhibitors is a strategic endeavor in modern medicinal chemistry. This approach typically involves a two-component molecular architecture: a scaffold that provides reversible binding affinity and selectivity for the target protein, and a reactive electrophilic "warhead" that forms a stable, covalent bond with a nearby nucleophilic amino acid residue.[1]

The this compound scaffold is a compelling platform for the development of covalent inhibitors. It is comprised of:

-

A Morpholino-Pyridine Core: The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, often enhancing solubility, metabolic stability, and target engagement. Specifically, the morpholino-pyrimidine and morpholino-triazine scaffolds are well-established pharmacophores in a significant class of protein kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3] The morpholine oxygen frequently forms a crucial hydrogen bond with the hinge region of the kinase active site.[4] The pyridine component of the scaffold further contributes to the binding affinity and selectivity.

-

An Isocyanate Warhead: The isocyanate group (-N=C=O) is a highly reactive electrophile capable of forming stable covalent adducts with a variety of nucleophilic amino acid residues on a protein's surface. This covalent interaction can lead to irreversible inhibition, providing sustained target engagement and a durable pharmacological effect.

Given the prevalence of the morpholino-pyridine and related scaffolds in kinase inhibitors, this guide will focus on protein kinases as the primary hypothesized target class for derivatives of this compound.

The Chemistry of Covalent Targeting by Isocyanates

The isocyanate moiety is a potent electrophile that readily reacts with nucleophilic functional groups present in the side chains of several amino acids.[4] This reaction is the cornerstone of the covalent inhibition strategy for this class of compounds. The primary amino acid residues targeted by isocyanates within a protein's binding pocket are:

-

Lysine: The ε-amino group of lysine is a strong nucleophile and reacts with isocyanates to form a stable urea linkage.[5]

-

Cysteine: The thiol group of cysteine is a potent nucleophile and can react with isocyanates to form a thiocarbamate linkage.

-

Tyrosine: The hydroxyl group of tyrosine can also be targeted, leading to the formation of a carbamate ester.

The specificity of the covalent modification is determined by the initial non-covalent binding of the morpholino-pyridine scaffold, which positions the isocyanate warhead in close proximity to a reactive nucleophile within the target's active site.[1]

Caption: Covalent modification of a protein by an isocyanate-containing compound.

Hypothesized Protein Target Class: Protein Kinases

The human kinome comprises over 500 protein kinases, many of which are central nodes in signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.

The rationale for hypothesizing that this compound derivatives target protein kinases is strongly supported by the extensive body of literature on kinase inhibitors with structurally related scaffolds. Numerous potent and selective inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, feature a morpholine ring attached to a pyrimidine or triazine core.[2][6] These scaffolds position the morpholine oxygen to act as a hydrogen bond acceptor with a conserved valine residue in the kinase hinge region, a key interaction for ATP-competitive inhibition.[4][7]

Given the structural and electronic similarities between pyridine, pyrimidine, and triazine, it is highly probable that the 4-(pyridin-2-yl)morpholine core directs these molecules to the ATP-binding site of various protein kinases. The appended isocyanate can then covalently modify a nearby nucleophilic residue, leading to irreversible inhibition.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential for the unambiguous identification and validation of the protein targets of this compound derivatives. The following workflows provide a comprehensive strategy, from initial target discovery to precise site-of-modification mapping.

Synthesis of a Chemical Probe

To facilitate target identification, a derivative of the parent compound is synthesized to incorporate a bioorthogonal handle, such as a terminal alkyne. This "chemical probe" retains the core scaffold and the isocyanate warhead, allowing it to covalently label its targets in a cellular context. The alkyne handle enables subsequent "click chemistry" for the attachment of a reporter tag (e.g., biotin) for enrichment or a fluorophore for visualization.

Caption: Workflow for the synthesis of an alkyne-derivatized chemical probe.

Target Discovery using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors in a complex biological system, such as a cell lysate or intact cells.[8]

Caption: A comprehensive workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol for ABPP:

-

Cellular Treatment and Lysis:

-

Culture cells of interest to ~80% confluency.

-

Treat cells with the alkyne-derivatized probe at various concentrations and time points. Include a DMSO-treated control.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry:

-

To the clarified lysate, add the click chemistry reaction cocktail: azide-biotin, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[10]

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

-

Separate the eluted proteins by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie).

-

Excise the protein bands of interest or the entire lane for in-gel trypsin digestion.[11]

-

Alternatively, perform on-bead trypsin digestion.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a protein database to identify the proteins that were enriched in the probe-treated sample compared to the control.

-

Target Validation and Site-of-Modification Mapping by Mass Spectrometry

Once candidate target proteins are identified, it is crucial to validate the interaction and pinpoint the exact amino acid residue that is covalently modified. This is achieved through a combination of intact protein analysis and bottom-up proteomics.

4.3.1. Intact Protein Mass Spectrometry

This technique confirms the covalent modification of a purified candidate protein by the inhibitor.

Protocol:

-

Incubate the purified recombinant candidate protein with the this compound derivative.

-

Remove the excess, unbound inhibitor using a desalting column.

-

Analyze the protein by LC-MS.[12]

-

A mass shift in the treated protein corresponding to the molecular weight of the inhibitor confirms covalent adduction.[13]

4.3.2. Bottom-Up Proteomics for Site-of-Modification Mapping

This method identifies the specific peptide and amino acid residue that is covalently modified.

Protocol:

-

Covalently label the purified protein as described above.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into peptides using a protease such as trypsin.[14]

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (Lys, Cys, Tyr) corresponding to the mass of the inhibitor.[15]

-

Specialized software can aid in the identification of modified peptides and the localization of the modification site.[14]

Data Presentation and Interpretation

The results from the target identification and validation experiments should be carefully documented and analyzed.

Table 1: Summary of Potential Target Validation Data

| Experimental Method | Expected Outcome | Interpretation |

| ABPP | Enrichment of specific proteins in the probe-treated sample vs. control. | Identification of candidate target proteins. |

| Intact Protein MS | Mass increase of the purified protein corresponding to the inhibitor's MW. | Confirmation of covalent binding to the candidate protein. |

| LC-MS/MS of Digested Protein | Identification of a peptide with a mass modification matching the inhibitor. | Pinpointing the specific peptide and amino acid residue that is covalently modified. |

| Biochemical Assay | Inhibition of the enzymatic activity of the target protein. | Functional validation of the target engagement. |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors, with protein kinases being a highly probable target class. The experimental workflows detailed in this guide, from the synthesis of a chemical probe to advanced mass spectrometry-based proteomics, provide a robust and systematic approach to definitively identify and validate the cellular targets of these compounds. By applying these methodologies, researchers can gain a deep understanding of the mechanism of action of this compound class, enabling their advancement as potential therapeutic agents.

References

-

Arkin, M. R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 19(5), 797-806. Available at: [Link]

-

Davis, M. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(7), 3079-3087. Available at: [Link]

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6946-6966. Available at: [Link]

-

Bar-Peled, L., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 28(8), 1637-1646. Available at: [Link]

-

Bradshaw, J. M., et al. (2015). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 58(24), 9675-9686. Available at: [Link]

-

Strelow, J. M. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology, 1(1), 1-22. Available at: [Link]

-

Alpha Lifetech Inc. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Available at: [Link]

-

Singh, R., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 23(1), 1-17. Available at: [Link]

-

Wright, J. C., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 140(50), 17372-17387. Available at: [Link]

-

Zhang, T., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 988631. Available at: [Link]

-

De Pascale, M., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(14), 2200-2213. Available at: [Link]

-

Liu, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 250, 115214. Available at: [Link]

-

Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry, 28(1), 115152. Available at: [Link]

-

Novinec, M., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(24), 7586. Available at: [Link]

-

van der Woude, L. C., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3121. Available at: [Link]

-

Domingues, P., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 86. Available at: [Link]

-

Bioclone Inc. (n.d.). Explore the World of Proteomics with Pull-Down Assay! Available at: [Link]

-

Woyach, J. A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706535. Available at: [Link]

-

Cano, C., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(15), 11027-11036. Available at: [Link]

-

Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

-

Wang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103. Available at: [Link]

-

Huang, C. H., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11115. Available at: [Link]

-

Bame, E., et al. (2021). Covalent BTK inhibitors. a) Ibrutinib. b) A pyrrolopyrimidine precursor... ResearchGate. Available at: [Link]

-

Wu, H., et al. (2023). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ) warhead platform. ChemRxiv. Available at: [Link]

-

MS Bioworks. (n.d.). Activity-Based Protein Profiling (ABPP) Assay. Available at: [Link]

-

Keserű, G. (2023). Design and synthesis of covalent allosteric probes. YouTube. Available at: [Link]

-

Crawford, J. J., et al. (2020). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 63(15), 8257-8273. Available at: [Link]

-

Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. Available at: [Link]

-

Sapkota, G. P. (2013). Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. Methods in Molecular Biology, 920, 439-451. Available at: [Link]

-

El-Gamal, M. I., et al. (2023). Several reported potent morpholine based PI3K inhibitors with examples of binding mode... ResearchGate. Available at: [Link]

-

Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biorbyt.com [biorbyt.com]

- 10. bioclone.net [bioclone.net]

- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 12. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 4-(4-isocyanatopyridin-2-yl)morpholine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-isocyanatopyridin-2-yl)morpholine, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific compound, this guide establishes a framework for predicting its solubility based on first principles and the analysis of its structural motifs: a pyridine ring, a morpholine moiety, and a reactive isocyanate group. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents is presented. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications in synthesis, formulation, and process development.

Introduction: The Significance of Solubility for this compound

This compound is a heterobifunctional molecule with significant potential in the synthesis of novel chemical entities. The morpholine and pyridine components offer opportunities for further chemical modification, while the highly reactive isocyanate group allows for covalent conjugation to a wide array of nucleophiles. The utility of this compound in drug discovery and materials science is intrinsically linked to its solubility in organic solvents. Understanding and quantifying this solubility is paramount for:

-

Reaction Chemistry: Ensuring homogeneous reaction conditions for predictable and reproducible outcomes.

-

Purification: Selecting appropriate solvents for crystallization or chromatographic purification.

-

Formulation: Developing stable and effective formulations for downstream applications.

-

Process Scale-up: Designing efficient and safe manufacturing processes.

This guide will first delve into the theoretical underpinnings of solubility, followed by a qualitative prediction of the solubility of this compound. The core of this document is a detailed experimental protocol to empower researchers to generate precise and reliable solubility data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in more technical terms, relates to the intermolecular forces between the solute and the solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of this compound:

-

Molecular Structure: The presence of both polar (pyridine nitrogen, morpholine oxygen and nitrogen, isocyanate group) and non-polar (aromatic ring, aliphatic morpholine backbone) regions gives the molecule a mixed polarity.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine and pyridine rings can act as hydrogen bond acceptors. The isocyanate group is a polar functionality but does not possess a hydrogen bond donor.

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions.

-

Crystal Lattice Energy: The energy holding the solid-state structure together must be overcome for dissolution. The melting point of 67°C suggests a moderate crystal lattice energy.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. While specific HSP values for this compound are not available, we can make qualitative predictions based on its constituent parts.

Predicted Solubility Profile of this compound

Based on the molecular structure, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule.

-

Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform. Their ability to solvate a range of polarities makes them good candidates.

-

-

Moderate Solubility Expected in:

-

Esters: Such as ethyl acetate. These have moderate polarity.

-

Ketones: Such as acetone. These are polar aprotic solvents but may be slightly less effective than DMF or DMSO for highly polar solutes.

-

-

Low to Negligible Solubility Expected in:

-

Non-polar Solvents: Such as hexanes and toluene. The significant polar character of the target molecule will limit its solubility in these solvents.

-

Polar Protic Solvents (with caution): Such as alcohols (methanol, ethanol) and water. The highly reactive isocyanate group will react with the hydroxyl groups of alcohols and with water, leading to the formation of urethanes and ureas, respectively.[3] Therefore, while the molecule might show some initial solubility, it will be unstable in these solvents. For experimental purposes, aprotic solvents are strongly recommended.

-

The morpholine moiety generally enhances aqueous solubility in drug candidates; however, the overall lipophilicity of the substituted pyridine ring and the reactivity of the isocyanate group will be the dominating factors in this case.[4]

Experimental Protocol for Solubility Determination

The following detailed protocol describes the determination of the thermodynamic solubility of this compound using the reliable shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade, anhydrous)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Autosampler vials

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means that undissolved solid should be visible after equilibration. A starting point could be ~10-20 mg of solid.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected anhydrous organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary. It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particulates.

-

If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method. A starting point for a reverse-phase method could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for pyridine derivatives.[8][9][10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan).

-

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered and diluted samples from the solubility experiment.

-

Calculate the concentration of this compound in the samples using the calibration curve. Remember to account for any dilutions made.

-

Data Presentation

The solubility data should be presented in a clear and concise table.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | Clear solution |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | Clear solution |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Clear solution |

| Tetrahydrofuran | 4.0 | Experimental Value | Calculated Value | Clear solution |

| N,N-Dimethylformamide | 6.4 | Experimental Value | Calculated Value | Clear solution |

| Toluene | 2.4 | Experimental Value | Calculated Value | Suspension |

| Hexane | 0.1 | Experimental Value | Calculated Value | Suspension |

Causality of Solvent Selection and Potential for Reactivity

The choice of solvents for the solubility study is critical and should span a range of polarities to build a comprehensive profile.

Caption: Rationale for solvent selection based on polarity.

Crucially, the isocyanate functional group is highly electrophilic and will react with nucleophiles. This includes water and alcohols.[3] The reaction with residual water in aprotic solvents can lead to the formation of an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a urea, which is often insoluble and can precipitate, leading to erroneous solubility measurements.[11]

Self-Validating Protocol for Trustworthiness:

To ensure the integrity of the results, the following precautions must be taken:

-

Use Anhydrous Solvents: All solvents should be of high purity and low water content.

-

Inert Atmosphere: For highly sensitive experiments, conducting the equilibration under an inert atmosphere (e.g., nitrogen or argon) can prevent reaction with atmospheric moisture.

-

Monitor for Degradation: When analyzing the samples by HPLC, look for the appearance of new peaks over time, which could indicate degradation of the solute. A time-course study (e.g., analyzing samples at 24, 48, and 72 hours) can help to assess the stability of the compound in the chosen solvent.

Conclusion

References

-

Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4655-4669. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?[Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11075. [Link]

-

PubChem. (n.d.). 4-Isocyanatopyridine. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press. [Link]

-

Patel, K. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135. [Link]

-

De Angelis, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5484-5583. [Link]

-

Costi, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243-2266. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Van der Maelen, C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. [Link]

-

Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen Solubility Parameters. Part 2. Hansen Solubility Parameters 50th anniversary conference, preprint. [Link]

-

NIOSH. (1996). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. Journal of the American Industrial Hygiene Association, 57(4), 374-379. [Link]

-

Mitchell, J. B. O. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen Solubility Parameters. Part 2. Hansen Solubility Parameters 50th anniversary conference, preprint. [Link]

-

Wikipedia. (n.d.). Isocyanate. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

YouTube. (2019). Introduction to the Hansen Solubility Parameters. [Link]

-

MDPI. (2022). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Polymers, 14(19), 4069. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

NCBI. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3326. [Link]

-

Reddit. (2021). Isocyanate Stability and precipitate formation. [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. reddit.com [reddit.com]

stability of 4-(4-isocyanatopyridin-2-yl)morpholine under acidic/basic conditions

An In-Depth Technical Guide to the Stability of 4-(4-isocyanatopyridin-2-yl)morpholine Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of this compound, a molecule of interest in medicinal chemistry and drug development, under both acidic and basic conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in various research and development settings.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a highly reactive isocyanate group (-N=C=O) attached to a pyridine ring, which is further substituted with a morpholine moiety.[1][2] Isocyanates are versatile intermediates in organic synthesis, primarily known for their ability to form stable urethane and urea linkages upon reaction with alcohols and amines, respectively.[3][4] This reactivity makes them valuable reagents in the synthesis of a wide array of compounds, including pharmaceuticals and materials.[5][6][7]

The presence of the pyridine and morpholine rings in this compound introduces unique electronic and steric properties that can influence the reactivity and stability of the isocyanate group.[8][9] The pyridine ring, a heterocyclic amine, can act as a base or a catalyst in certain reactions, while the morpholine group, a saturated heterocycle, can affect the molecule's solubility and electronic properties.[10][11] A thorough understanding of how these functional groups modulate the stability of the isocyanate moiety under different pH conditions is paramount for its effective utilization.

Fundamental Reactivity of Isocyanates

Isocyanates are characterized by a highly electrophilic carbon atom within the -N=C=O group.[6] This electrophilicity drives their reactions with a wide range of nucleophiles. The general reactivity of isocyanates is a critical precursor to understanding the specific stability of this compound.

Reaction with Water (Hydrolysis)

One of the most common degradation pathways for isocyanates is hydrolysis. In the presence of water, the isocyanate group reacts to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[3] This reaction is often rapid and can be catalyzed by both acids and bases.[12]

RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂

Reaction with Alcohols and Amines

Isocyanates readily react with alcohols to form urethanes (carbamates) and with primary or secondary amines to form ureas.[3][4] These reactions are fundamental to the synthetic utility of isocyanates but also represent potential degradation pathways if the compound is exposed to such nucleophiles.

RNCO + R'OH → RNHCOOR' (Urethane) RNCO + R'₂NH → RNHCONR'₂ (Urea)

Stability of this compound under Acidic Conditions

Under acidic conditions, the stability of this compound is expected to be compromised due to the protonation of the pyridine nitrogen and the subsequent enhancement of the isocyanate's electrophilicity.

Proposed Degradation Mechanism

-

Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom will be readily protonated in an acidic medium, forming a pyridinium ion.

-

Enhanced Electrophilicity: The positive charge on the pyridine ring acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the isocyanate carbon.

-

Accelerated Nucleophilic Attack: The highly electrophilic isocyanate is now more susceptible to attack by nucleophiles present in the medium, primarily water. This leads to accelerated hydrolysis.

-

Formation of Degradation Products: The final degradation products are the corresponding aminopyridine derivative and carbon dioxide.

Figure 1: Proposed degradation pathway of this compound under acidic conditions.

Experimental Protocol for Assessing Acidic Stability

This protocol outlines a method to quantify the degradation of this compound under acidic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC grade acetonitrile (ACN) and water

-

Formic acid (or other suitable acid)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.

-

Acidic Solution Preparation: Prepare acidic aqueous solutions of varying pH (e.g., pH 2, 4, 6) using formic acid.

-

Incubation: In separate vials, add a known volume of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching (Optional): If the degradation is rapid, the reaction can be quenched by neutralizing the aliquot with a suitable base.

-

HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of ACN and water (with 0.1% formic acid). Monitor the disappearance of the parent compound at its λmax.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. Calculate the degradation rate constants and half-life (t₁/₂) at each pH.

Stability of this compound under Basic Conditions

Under basic conditions, the degradation of this compound can be catalyzed by the base, leading to hydrolysis and potentially other side reactions.

Proposed Degradation Mechanism

-

Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) can directly attack the electrophilic carbon of the isocyanate group. This is generally a faster process than uncatalyzed hydrolysis.

-

Formation of Carbamate Anion: The initial adduct is a carbamate anion.

-

Proton Transfer and Decomposition: The carbamate anion can be protonated by water to form the unstable carbamic acid, which then decomposes to the amine and carbonate.

-

Potential for Trimerization: In the absence of sufficient nucleophiles like water, isocyanates can undergo base-catalyzed trimerization to form isocyanurates. The pyridine nitrogen in the molecule itself could potentially catalyze this reaction, especially in a non-protic environment.

Figure 2: Proposed degradation pathways of this compound under basic conditions.

Experimental Protocol for Assessing Basic Stability

This protocol details a method to evaluate the stability of the target compound under basic conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile (ACN) and water

-

Sodium hydroxide (or other suitable base)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.

-

Basic Solution Preparation: Prepare basic aqueous solutions of varying pH (e.g., pH 8, 10, 12) using sodium hydroxide.

-

Incubation: In separate vials, add a known volume of the stock solution to each basic solution to achieve a final desired concentration (e.g., 100 µg/mL).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching (Optional): If the degradation is rapid, the reaction can be quenched by neutralizing the aliquot with a suitable acid.

-

HPLC Analysis: Analyze the samples by HPLC using a similar method as described for the acidic stability study.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value. Calculate the degradation rate constants and half-life (t₁/₂) at each pH.

Summary of Stability Profile and Handling Recommendations

The following table summarizes the expected stability of this compound and provides recommendations for its storage and handling.

| Condition | Expected Stability | Primary Degradation Pathway | Handling and Storage Recommendations |

| Neutral (Anhydrous) | Relatively Stable | Slow hydrolysis with trace moisture | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] |

| Acidic (Aqueous) | Unstable | Accelerated Hydrolysis | Avoid contact with acidic solutions. If use in acidic media is necessary, perform reactions at low temperatures and for short durations. |

| Basic (Aqueous) | Highly Unstable | Base-catalyzed Hydrolysis | Avoid contact with basic solutions. Use aprotic solvents if a basic catalyst is required for a desired reaction. |

Conclusion

This compound is a reactive molecule with significant potential in synthetic chemistry. However, its isocyanate functionality renders it susceptible to degradation, particularly in aqueous acidic and basic environments. The presence of the pyridine moiety is predicted to accelerate hydrolysis under acidic conditions due to protonation and enhanced electrophilicity. Under basic conditions, direct nucleophilic attack by hydroxide ions is the likely primary degradation route. For optimal use and longevity, this compound should be handled under anhydrous conditions and stored in a moisture-free, inert atmosphere. The provided experimental protocols offer a framework for researchers to quantitatively assess its stability under their specific experimental conditions, ensuring the integrity of their results and the efficient use of this valuable chemical intermediate.

References

-

Wikipedia. Isocyanate. [Link]

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

ACS Omega. How To Get Isocyanate? [Link]

-

PMC. Isocyanate-based multicomponent reactions. [Link]

-

RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions. [Link]

-

PMC. How To Get Isocyanate? [Link]

-

Organic Chemistry Portal. Urea Formation. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

The Journal of Organic Chemistry. Catalysis of Isocyanate Reactions. II. Pyridine N-Oxide Catalysis. [Link]

-

ResearchGate. What conditions are required to react isocyanate with COOH or OH groups? [Link]

-

ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]

-

International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

- Google Patents. Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

Semantic Scholar. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. [Link]

-

PMC. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

-

SciELO. Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Finetech Industry Limited. This compound. [Link]

-

The Journal of Organic Chemistry. Catalysis of Isocyanate Reactions. II. Pyridine N-Oxide Catalysis. [Link]

-

ResearchGate. Mechanism reaction of carboxylic group with isocyanate, NCO, functional... [Link]

-

Mettler Toledo. Isocyanate Reactions. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. [Link]

-

PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. [Link]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. Schematic hydrolysis of an aromatic isocyanate and subsequent formation... [Link]

-

NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

-

Oriental Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

-

YouTube. (2019, June 19). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. [Link]

Sources

- 1. CAS 876316-43-7 | 4-(4-Isocyanatopyrid-2-YL)morpholine - Synblock [synblock.com]

- 2. This compound | CAS: 876316-43-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 7. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for 4-(4-isocyanatopyridin-2-yl)morpholine in Fragment-Based Drug Discovery

Introduction: Embracing Covalent Chemistry in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for efficient exploration of chemical space and can identify hits for challenging targets.[1] A growing area of interest within FBDD is the use of covalent fragments, which form a stable, covalent bond with their target protein.[3][4] This approach can offer several advantages, including high potency, prolonged duration of action, and the ability to target shallow or previously "undruggable" binding sites.[3][5]

This guide provides detailed application notes and protocols for the use of 4-(4-isocyanatopyridin-2-yl)morpholine , a covalent fragment with potential for targeting nucleophilic residues on proteins. The isocyanate "warhead" can react with amino acids such as lysine and cysteine, making it a versatile tool for covalent inhibitor discovery.[6] The morpholine and pyridine scaffolds provide a foundation for favorable physicochemical properties and potential for further synthetic elaboration.[7][8]

Chemical Profile of this compound

A thorough understanding of the chemical and physical properties of a fragment is crucial for successful screening and hit validation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 876316-43-7 | [9] |

| Molecular Formula | C10H11N3O2 | [9] |

| Molecular Weight | 205.21 g/mol | [9] |

| Appearance | Solid (predicted) | - |

| Storage | Store in a dry, sealed place | [9] |

Proposed Synthesis

Caption: Proposed synthetic route for this compound.

Reactivity of the Isocyanate Warhead

The electrophilic isocyanate group is key to the function of this fragment. It readily reacts with nucleophilic amino acid residues on a target protein.

Caption: Reaction of the isocyanate with lysine and cysteine residues.

Isocyanates can react with the primary amine of lysine to form a stable urea linkage and with the thiol group of cysteine to form a thiocarbamate linkage.[12] The reactivity can be influenced by the pKa of the target residue and the local microenvironment within the protein binding pocket.

Applications in Covalent Fragment Screening

The primary application of this compound is in covalent fragment screening campaigns to identify novel binding sites and starting points for drug discovery.

General Workflow for Covalent Fragment Screening

A typical workflow involves a primary screen to identify fragments that covalently modify the target protein, followed by secondary assays to validate binding and characterize the interaction.

Caption: General workflow for a covalent fragment screening campaign.

Protocol: Primary Screening using Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a common and effective method for primary screening of covalent fragments.[3] It allows for the direct detection of the mass shift corresponding to the covalent adduction of the fragment to the target protein.

Objective: To identify if this compound covalently modifies the target protein.

Materials:

-

Purified target protein of known molecular weight.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., PBS or HEPES, pH 7.4).

-

LC-MS system capable of intact protein analysis.

Procedure:

-

Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 5-10 µM) in the assay buffer.

-

Incubation:

-

In a microcentrifuge tube, mix the target protein with the fragment to a final concentration of 100-200 µM. Include a DMSO control.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

-

-

Sample Preparation for MS:

-

Quench the reaction if necessary (e.g., by adding formic acid).

-

Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

-

-

LC-MS Analysis:

-

Inject the desalted sample onto the LC-MS system.

-

Acquire the mass spectrum of the intact protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

-

Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase of ~205.21 Da indicates covalent modification.

-

Protocol: Secondary Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), can be used to validate the binding of the fragment by measuring changes in the thermal stability of the target protein.

Objective: To confirm that the covalent modification by the fragment alters the melting temperature (Tm) of the target protein.

Materials:

-

Purified target protein.

-

This compound.

-

SYPRO Orange dye.

-

Real-time PCR instrument.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the target protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x), and varying concentrations of the fragment in a 96-well PCR plate. Include a no-fragment control.

-

Incubation: Incubate the plate at room temperature for a set time to allow for covalent modification.

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve.

-

Determine the Tm for each condition. A significant shift in Tm in the presence of the fragment indicates binding and stabilization or destabilization of the protein.

-

Hit Validation and Characterization

Once a hit is identified and validated, further characterization is necessary to understand the site of modification and the kinetics of the interaction.

Protocol: Site of Modification Analysis by Peptide Mapping Mass Spectrometry

Peptide mapping is essential for identifying the specific amino acid residue(s) modified by the covalent fragment.[13][14][15]

Objective: To determine the location of the covalent adduct on the protein sequence.

Procedure:

-

Covalent Labeling and Digestion:

-

Incubate the target protein with and without the fragment as in the primary screen.

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide digests by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify the peptides.

-

Look for a peptide with a mass shift of +205.21 Da in the fragment-treated sample.

-

The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid that is modified.

-

Kinetic Analysis of Covalent Modification

Determining the kinetic parameters of a covalent inhibitor, such as the inactivation rate constant (k_inact) and the inhibition constant (K_i), is crucial for structure-activity relationship (SAR) studies.[16][17][18][19]

Methodology: The determination of k_inact and K_i typically involves measuring the rate of inhibition at various inhibitor concentrations.[18] This can be achieved using a continuous or discontinuous enzyme activity assay. The data are then fitted to the appropriate kinetic models to derive the kinetic constants.[16][19] The ratio k_inact/K_i is a second-order rate constant that reflects the efficiency of the covalent inhibitor.[18]

Safety and Handling

Isocyanates are reactive compounds and should be handled with care.[20]

-

Health Hazards: Isocyanates can be potent irritants to the skin, eyes, and respiratory tract.[20][21] They are also known sensitizers and may cause allergic reactions, including occupational asthma.[20][21][22] Some isocyanates are suspected carcinogens.[20][22]

-